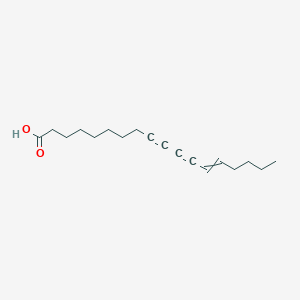
Octadec-13-ene-9,11-diynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-13-ene-9,11-diynoic acid: is a unique fatty acid characterized by its conjugated ene-diynoic structure. This compound is notable for its presence in certain plant species and its potential bioactivity, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of octadec-13-ene-9,11-diynoic acid typically involves the alkylation of terminal acetylenic acids or alcohols, followed by hydrolysis or oxidation . One method includes the use of cuprous chloride solution and ethyl 6-heptynoate, followed by crystallization from light petroleum .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: : Octadec-13-ene-9,11-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can participate in substitution reactions, particularly at the triple bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: : Octadec-13-ene-9,11-diynoic acid is studied for its unique structural properties and reactivity, making it a valuable compound in synthetic organic chemistry .
Biology and Medicine: : The compound has shown potential antifungal and antimicrobial activities, making it a candidate for developing natural fungicides and antimicrobial agents .
Industry: : In the industrial sector, this compound is explored for its use in producing specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which octadec-13-ene-9,11-diynoic acid exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated ene-diynoic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit specific enzymes involved in microbial growth, contributing to its antifungal and antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadeca-9,11,13-triynoic acid: Another polyacetylenic acid with similar antifungal properties.
Trans-11-octadecenoic acid: Known for its structural similarity but lacks the diynoic functionality.
Trans-10-heptadecen-8-ynoic acid: A structural analogue with a different chain length and position of triple bonds.
Uniqueness: : Octadec-13-ene-9,11-diynoic acid is unique due to its specific conjugated ene-diynoic structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids .
Propriétés
Numéro CAS |
13089-73-1 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
octadec-13-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20) |
Clé InChI |
ACHMRCSARDWYGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


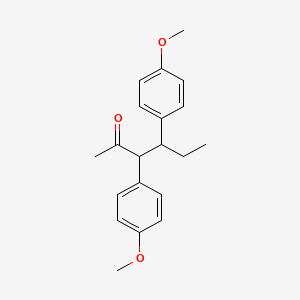
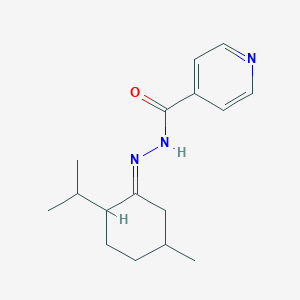
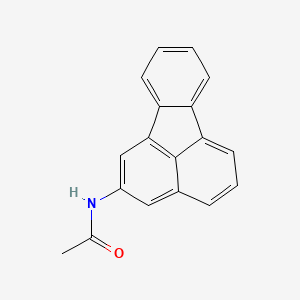
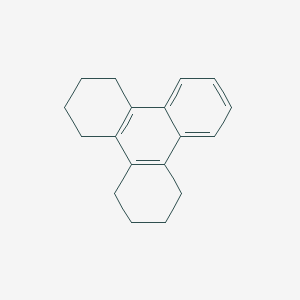
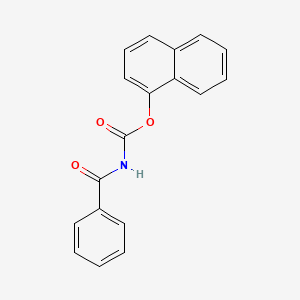
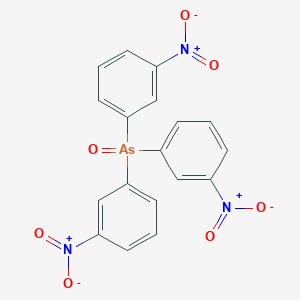
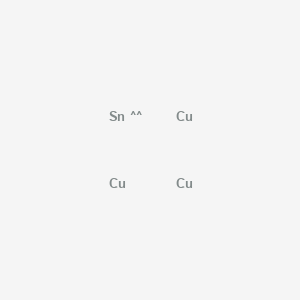
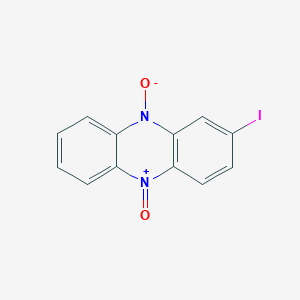
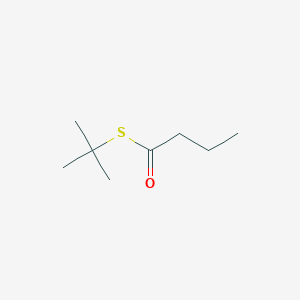
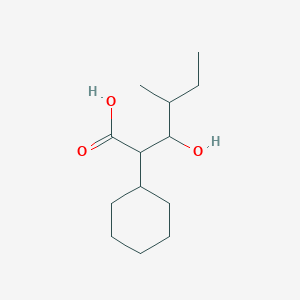

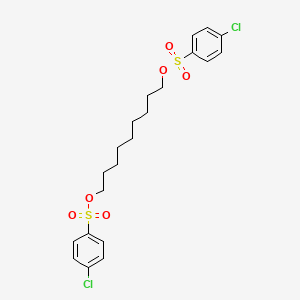

![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
